2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide
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Overview
Description
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide is a heterocyclic compound that contains both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in absolute toluene for several hours . This reaction yields the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like activated manganese dioxide in toluene.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticoagulant by inhibiting blood coagulation factors.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit blood coagulation factors by binding to their active sites and preventing their normal function . The exact molecular pathways and targets can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: This compound shares a similar pyrrolo structure and is also investigated for its biological activities.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. Its potential as an anticoagulant and its versatility in organic synthesis make it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c8-7(12)4-11-3-5-1-9-2-6(5)10-11/h3,9H,1-2,4H2,(H2,8,12) |
InChI Key |
PVPAFBFQDXYBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN(N=C2CN1)CC(=O)N |
Origin of Product |
United States |
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